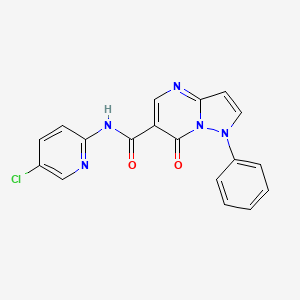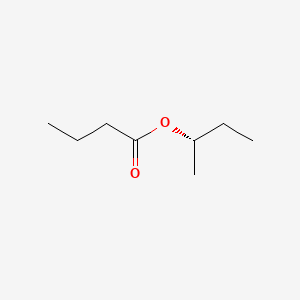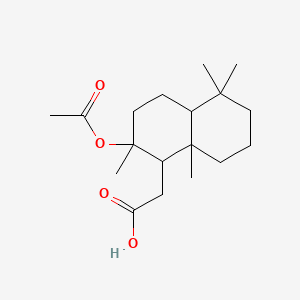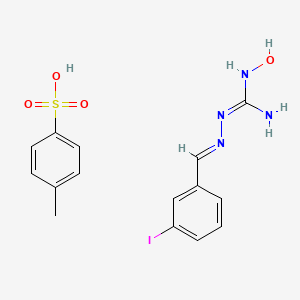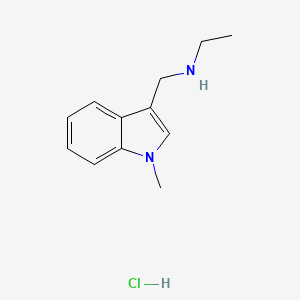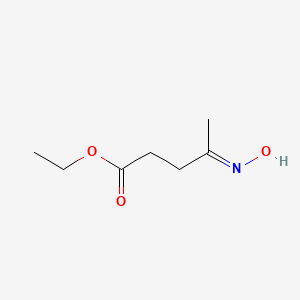
2-(4-Methacrylyl-1-piperazinyl)-4-(pentylthio)-quinazoline fumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methacrylyl-1-piperazinyl)-4-(pentylthio)-quinazoline fumarate is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methacrylyl-1-piperazinyl)-4-(pentylthio)-quinazoline fumarate typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Methacrylyl Group: The methacrylyl group can be introduced via a nucleophilic substitution reaction using methacrylic acid or its derivatives.
Attachment of the Piperazinyl Group: The piperazinyl group can be attached through a nucleophilic substitution reaction with a suitable piperazine derivative.
Addition of the Pentylthio Group: The pentylthio group can be introduced via a thiolation reaction using pentylthiol and an appropriate activating agent.
Formation of the Fumarate Salt: The final compound can be converted to its fumarate salt form by reacting with fumaric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the pentylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the quinazoline core or the methacrylyl group, leading to hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazinyl and methacrylyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrogenated quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
科学的研究の応用
2-(4-Methacrylyl-1-piperazinyl)-4-(pentylthio)-quinazoline fumarate may have several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: May serve as a lead compound for the development of new pharmaceuticals.
Industry: Possible applications in materials science and chemical engineering.
作用機序
The mechanism of action of 2-(4-Methacrylyl-1-piperazinyl)-4-(pentylthio)-quinazoline fumarate would depend on its specific biological target. Generally, quinazoline derivatives are known to interact with various enzymes and receptors, modulating their activity. The methacrylyl and piperazinyl groups may enhance binding affinity and specificity, while the pentylthio group could influence the compound’s pharmacokinetic properties.
類似化合物との比較
Similar Compounds
- 2-(4-Methacrylyl-1-piperazinyl)-4-(methylthio)-quinazoline
- 2-(4-Methacrylyl-1-piperazinyl)-4-(ethylthio)-quinazoline
- 2-(4-Methacrylyl-1-piperazinyl)-4-(butylthio)-quinazoline
Uniqueness
2-(4-Methacrylyl-1-piperazinyl)-4-(pentylthio)-quinazoline fumarate is unique due to the presence of the pentylthio group, which may impart distinct chemical and biological properties compared to its analogs with shorter alkyl chains.
特性
CAS番号 |
129664-22-8 |
|---|---|
分子式 |
C25H34N4O5 |
分子量 |
470.6 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;2-[4-(2-methylprop-2-enyl)piperazin-1-yl]-4-pentoxyquinazoline |
InChI |
InChI=1S/C21H30N4O.C4H4O4/c1-4-5-8-15-26-20-18-9-6-7-10-19(18)22-21(23-20)25-13-11-24(12-14-25)16-17(2)3;5-3(6)1-2-4(7)8/h6-7,9-10H,2,4-5,8,11-16H2,1,3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
TZGKKRWAHYXYDS-WLHGVMLRSA-N |
異性体SMILES |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC(=C)C.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC(=C)C.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-chlorophenyl)methyl]-7-methyl-2-(morpholin-4-ylmethyl)-4-oxothieno[2,3-b]pyridine-5-carboxamide;hydrochloride](/img/structure/B12743231.png)
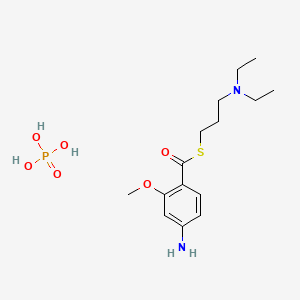


![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;hexyl-(9-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)carbamic acid](/img/structure/B12743245.png)
